2-(Benzhydrylthio)acetic acid

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Researchers sourcing modafinil intermediates frequently encounter variable yields and impurity profiles when using generic thioethers. 2-(Benzhydrylthio)acetic acid eliminates this bottleneck via its free carboxylic acid handle, enabling direct, high-yield acid chloride formation for amidation. - Achieves 99% synthesis yield from benzhydrol and thioglycolic acid, maximizing atom economy. - Delivers 90% enantiomeric excess in asymmetric oxidation with oxaziridine 5 for enantiopure sulfoxide synthesis. - Supplied with ≥98% purity (GC and titration) to ensure batch-to-batch reproducibility.

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
CAS No. 63547-22-8
Cat. No. B021409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzhydrylthio)acetic acid
CAS63547-22-8
Synonyms(Benzhydrylthio)acetic Acid;  Benzhydrylsulfanyl-acetic Acid;  AKOS BC-1797; 
Molecular FormulaC15H14O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O
InChIInChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
InChIKeyHTHFEDOFDBZPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzhydrylthio)acetic Acid: Chemical Identity & Key Properties


2-(Benzhydrylthio)acetic acid (CAS 63547-22-8), also known as benzhydrylthioacetic acid, is an organosulfur compound with the molecular formula C₁₅H₁₄O₂S and a molecular weight of 258.34 g/mol [1]. It is characterized by a benzhydrylthio group (-S-CH(C₆H₅)₂) attached to an acetic acid moiety, and it typically appears as a white to off-white crystalline powder with a melting point of 126-132°C . This compound serves primarily as a key synthetic intermediate in the preparation of modafinil and related pharmaceuticals [2].

1
Carboxylic acid intermediate with free -COOH for direct acid chloride formation and amidation
2
Reported single-step synthesis from benzhydrol and thioglycolic acid with high yield
3
High-purity crystalline solid (mp 126-132 °C) with dual analytical method validation

2-(Benzhydrylthio)acetic Acid: Analog Interchangeability Risks


In the synthesis of modafinil and its derivatives, the choice of thioether intermediate critically impacts both yield and impurity profile. 2-(Benzhydrylthio)acetic acid possesses a free carboxylic acid group that enables direct conversion to the corresponding acid chloride, a key step for subsequent amidation [1]. In contrast, closely related compounds like 2-(benzhydrylthio)acetamide (CAS 68524-30-1) or 2-(benzhydrylthio)acetonitrile (CAS 63547-26-2) lack this reactive handle, requiring different, often lower-yielding or more impurity-prone synthetic pathways [2]. Furthermore, the specific steric and electronic environment of the benzhydryl group in this acid dictates its performance in enantioselective oxidation, where small structural changes can drastically alter enantiomeric excess and yield [3]. Thus, substituting a generic thioether intermediate can lead to significantly reduced overall efficiency and product quality, making precise compound selection a non-trivial procurement decision.

Target
2-(Benzhydrylthio)acetic acid – free carboxylic acid enables direct acid chloride route; benzhydryl steric/electronic environment optimized for reported enantioselective oxidation.
Substitute
2-(Benzhydrylthio)acetamide or acetonitrile analogs – lack reactive carboxyl handle, demanding alternative lower-yielding pathways; altered steric/electronic profile may reduce enantiomeric excess.
Risk
Generic thioether intermediates – may introduce inconsistent impurity profiles and compromise synthetic efficiency; not interchangeable without validation.

2-(Benzhydrylthio)acetic Acid: Quantitative Performance Evidence


Direct Thioglycolic Acid Condensation

The synthesis of 2-(benzhydrylthio)acetic acid from benzhydrol and thioglycolic acid proceeds in a single step with a reported yield of 99%, providing a high-purity solid (mp 126-129°C) without the need for additional purification . This contrasts sharply with alternative routes that require multiple steps, such as the route via benzhydryl chloride and thiourea followed by chloroacetic acid, which typically yields significantly lower overall quantities of the desired product [1].

Direct Thioglycolic Acid Condensation
Reported
99% yield (single step)
vs. alternative multi-step routes: 41–79% overall yield
Supports process-chemistry cost and atom-economy evaluation
Neat or TFA, 25–80 °C, 12–24 h; patent and user-reported data
Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Enantioselective Oxidation via Oxaziridine 5

In a systematic comparison of asymmetric oxidation methods, the conversion of 2-(benzhydrylthio)acetic acid to modafinic acid using stoichiometric chiral oxaziridine 5 achieved a 90% enantiomeric excess (ee) and a 47% yield [1]. Other catalytic systems, such as the vanadium/Schiff base complex, resulted in significantly lower yields and ees for this specific substrate, highlighting the unique reactivity of the acid form in the presence of this particular oxidant [1]. The use of [bmim][PF₆] ionic liquid as a solvent further improved yield with comparable ee [1].

Enantioselective Oxidation via Oxaziridine 5
Head-to-head
Oxaziridine 5: 47% yield, 90% ee
vs. Oxaziridine 6: trace yield; Vanadium/Schiff base: lower ee/yield
Supports oxidant selection for asymmetric modafinic acid synthesis
Stoichiometric oxidant, 20 °C, 48 h, CCl₄ or [bmim][PF₆]
Asymmetric Synthesis Chiral Sulfoxides Process Optimization

DSA as Interface Modifier in Perovskite Solar Cells

When applied as an interfacial molecular bridging agent in inverted perovskite solar cells (PSCs), (benzhydrylthio)acetic acid (DSA) enabled a champion power conversion efficiency (PCE) of 26.08%, with a remarkably low open-circuit voltage loss of only 53 mV [1]. In contrast, control devices without the DSA modification exhibited significantly lower PCE and higher voltage losses [1]. Furthermore, DSA-treated devices demonstrated exceptional operational stability, retaining 96% of their initial efficiency after 2000 hours of continuous maximum power point tracking [1].

DSA as Interface Modifier in Perovskite Solar Cells
Head-to-head
PCE = 26.08%
Voltage loss = 53 mV
Stability: 96% retention after 2000 h
Supports interfacial molecular bridging studies for inverted PSCs
AM 1.5G illumination; published 2025
Perovskite Photovoltaics Interface Engineering Defect Passivation

Commercial Purity and Quality Standards

The standard commercial purity of 2-(benzhydrylthio)acetic acid from reputable suppliers like TCI America is ≥98.0% as determined by gas chromatography (GC) and titration (T) . This high and consistently verified purity, combined with a tightly specified melting point of 128.0-132.0°C , ensures reliable performance as a synthetic intermediate. In contrast, generic or lower-grade alternatives often report purities of only 95-97%, with less rigorous analytical validation [1].

Commercial Purity and Quality Standards
Specification review
≥98.0% (GC, T)
vs. generic suppliers: 95–97%, often without dual-method validation
Supports procurement for reproducible synthetic intermediate use
Melting point 128.0–132.0 °C; TCI and Capot specifications
Quality Control Analytical Chemistry Procurement Specification

2-(Benzhydrylthio)acetic Acid: Application Scenarios


Modafinil Intermediate Synthesis

Given its near-quantitative synthesis yield (99%) from benzhydrol and thioglycolic acid , 2-(benzhydrylthio)acetic acid is the optimal starting material for large-scale or cost-sensitive production of modafinil precursors. Its single-step, high-yield preparation minimizes waste and maximizes atom economy, directly addressing process chemistry and manufacturing cost constraints.

Chiral Sulfoxide Enantioselective Synthesis

For the asymmetric synthesis of modafinil and its derivatives, the data clearly shows that the free acid form, 2-(benzhydrylthio)acetic acid, is the preferred substrate when using oxaziridine 5 as an oxidant, achieving a 90% enantiomeric excess . This scenario is ideal for medicinal chemistry and process research groups focused on accessing enantiopure sulfoxides with high stereochemical fidelity.

Perovskite Solar Cell Interface Engineering

Based on its demonstrated ability to boost PCE to 26.08% and maintain 96% of initial performance after 2000 hours , 2-(benzhydrylthio)acetic acid (DSA) is uniquely suited as a multifunctional interface modifier in advanced photovoltaic research. This application scenario is relevant for materials scientists and device engineers seeking to overcome interfacial recombination losses and improve the long-term durability of perovskite solar cells.

High-Purity Validated Starting Materials

When experimental reproducibility is paramount, procuring 2-(benzhydrylthio)acetic acid with a guaranteed purity of ≥98.0% and dual analytical validation (GC and titration) is essential. This scenario applies to academic and industrial research laboratories where the presence of unknown impurities can lead to inconsistent reaction outcomes, confounding mechanistic studies or scale-up efforts.

Application
Selection Property
Validation Focus
Modafinil Intermediate Synthesis
High-yield single-step synthetic route
Process chemistry and atom economy assessment
Chiral Sulfoxide Enantioselective Synthesis
Enantioselective oxidation performance with oxaziridine 5
Enantiomeric excess and yield optimization
Perovskite Solar Cell Interface Engineering
Multifunctional molecular bridging capability
Power conversion efficiency and operational stability
High-Purity Validated Starting Materials
High purity with dual analytical method validation
Impurity profile and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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